6-Iodo-2-methyl-1,3-benzothiazole
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to 6-iodo-2-methyl-1,3-benzothiazole, often involves the reaction of anilines with carbon disulfide in the presence of iodine and oxidative conditions. A notable approach includes the copper-catalyzed double C-S bond formation from N-benzyl-2-iodoaniline and potassium sulfide, highlighting a method for introducing the thiazole core alongside the iodine substituent (Zhang et al., 2014). Additionally, molecular iodine has been utilized for the divergent synthesis of benzothiazoles through oxidative cyclization processes, indicating the versatility of iodine in these syntheses (Naresh, Kant, & Narender, 2014).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including those similar to this compound, has been extensively studied using techniques such as X-ray crystallography. These studies reveal intricate details about the spatial arrangement of atoms, bond lengths, angles, and the impact of substitutions like iodine on the overall geometry. For instance, the crystal structures of disubstituted 1,3-benzothiazoles exhibit patterns of hydrogen and halogen bonding, alongside π–π aromatic interactions, providing insights into the molecular interactions and stability of these compounds (Čičak et al., 2010).
Chemical Reactions and Properties
Benzothiazoles, including this compound, can participate in various chemical reactions due to the reactive sites provided by the nitrogen, sulfur, and iodine atoms. These compounds have been used in reactions involving palladium/copper-mediated Sonogashira coupling, showcasing their utility in forming C-C bonds and introducing new functional groups (Kamali, Habibi, & Nasrollahzadeh, 2009). The presence of iodine significantly enhances the reactivity, making them suitable for cross-coupling reactions.
Scientific Research Applications
Antitumor Applications
- Antitumor Agent Development : 6-Iodo-2-methyl-1,3-benzothiazole derivatives show promise in antitumor applications. One study discusses the development of 2-(4-aminophenyl)benzothiazoles as potent and selective antitumor agents, effective against various human cancer cell lines like breast, ovarian, lung, renal, and colon carcinoma (Bradshaw, Stevens, & Westwell, 2001).
Photodynamic Therapy
- Photosensitizers for Photodynamic Therapy (PDT) : Iodinated squarylium cyanine dyes derived from 6-iodo-1,3-benzothiazole have been synthesized as potential photosensitizers for PDT. These compounds show effective generation of singlet oxygen, a crucial aspect in photodynamic therapy (Santos et al., 2005).
Neuroimaging in Alzheimer’s Disease
- Amyloid Imaging Agents in Alzheimer’s : Benzothiazole derivatives, including those using iodine, have been developed for imaging amyloid plaques in Alzheimer’s disease. These compounds can be used with PET or SPECT imaging, aiding in the in vivo detection and quantitation of amyloid deposits in the brain (Wang et al., 2007).
Other Applications
- Antibacterial and Entomological Activities : Certain benzothiazole derivatives containing benzimidazole and imidazoline moieties show significant antibacterial and entomological activities (Chaudhary et al., 2011).
- Antimicrobial Screening : 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have been studied for their antimicrobial properties against various bacterial and fungal species (Patel & Shaikh, 2010).
- Molecular Interactions and Crystal Structures : The crystal structures of certain 6,7-disubstituted 1,3-benzothiazole derivatives, including 6-iodo variants, have been studied to understand their molecular interactions, including hydrogen and halogen bonding patterns (Čičak et al., 2010).
- Corrosion Inhibition : Derivatives like 2-hydrazino-6-methyl-benzothiazole are effective corrosion inhibitors for mild steel in acidic solutions, demonstrating the utility of benzothiazole compounds in material science (Ajmal, Mideen, & Quraishi, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-iodo-2-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGKAZJAUWMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 6-Iodo-2-methyl-1,3-benzothiazole?
A1: this compound [] is a nearly planar molecule. The largest deviation from the mean plane is observed for the iodine atom, which is situated at a distance of 0.075 Å from the plane. The crystal structure is primarily stabilized by intermolecular halogen bonds between the iodine atom (C-I) and nitrogen atoms (N) of neighboring molecules. These interactions form zigzagging supramolecular chains. Additionally, offset π-π interactions between the thiazole rings of adjacent molecules contribute to the overall stability of the crystal structure. []
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